N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines . These compounds may interact with key proteins involved in cell cycle regulation and apoptosis, such as p53 .
Mode of Action
It is suggested that similar compounds can induce cell cycle arrest and apoptosis by activating p53 via mitochondrial-dependent pathways . This involves altering the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, which results in apoptosis by accelerating the expression of caspases .
Biochemical Pathways
The compound likely affects the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis . Activation of p53 can lead to G2/M cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and apoptosis in cancer cells . This is achieved through the activation of p53, leading to an imbalance in the levels of key mitochondrial proteins and the acceleration of caspase expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves the condensation of benzo[d]thiazole derivatives with piperidine-3-carboxamide under specific reaction conditions. The process may include steps such as nucleophilic substitution, cyclization, and sulfonylation. Common reagents used in these reactions include trifluoroacetonitrile, diamines, and amino (thio)phenols .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solution or slurry crystallization, milling, and thermal gravimetric analysis are often employed to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential anti-cancer activity against various cancer cell lines.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Known for its cytotoxicity against cancer cell lines.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Exhibits anti-cancer activity and induces cell cycle arrest.
Uniqueness
N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is unique due to its specific structural features and the presence of the methylsulfonyl group, which may enhance its biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-22(19,20)17-6-2-3-10(8-17)14(18)16-11-4-5-12-13(7-11)21-9-15-12/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKSKKIEDRBXRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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